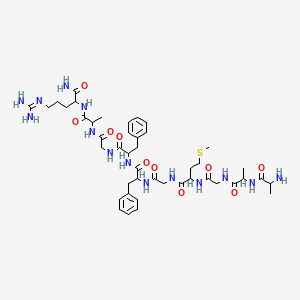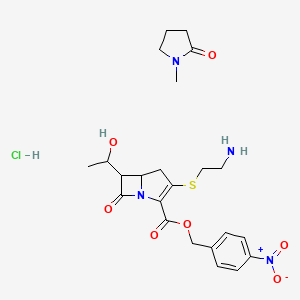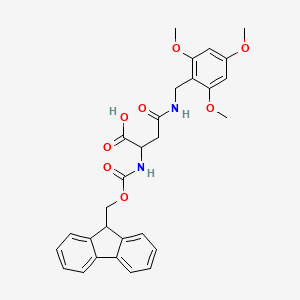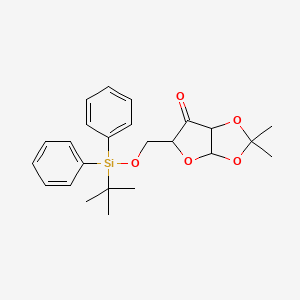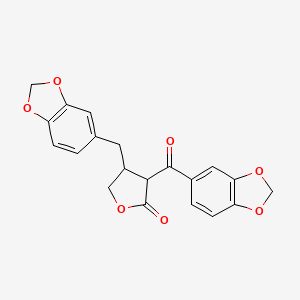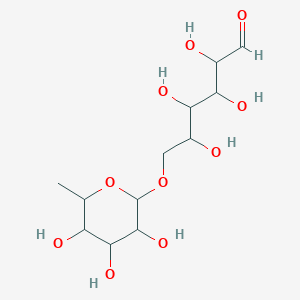
2,3,4,5-Tetrahydroxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal is a complex carbohydrate derivative. It is characterized by multiple hydroxyl groups and a hexanal backbone, making it a polyhydroxy aldehyde. This compound is structurally related to glucose and other monosaccharides, which are fundamental building blocks in biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal typically involves the protection and deprotection of hydroxyl groups, as well as selective oxidation and glycosylation reactions. Common synthetic routes include:
Protection of Hydroxyl Groups: Using protecting groups such as acetals or silyl ethers to prevent unwanted reactions at specific hydroxyl sites.
Selective Oxidation: Oxidizing specific hydroxyl groups to form aldehyde functionalities using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Glycosylation: Forming glycosidic bonds between monosaccharide units using glycosyl donors and acceptors under acidic or enzymatic conditions.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as enzymatic synthesis using glycosyltransferases, which offer high specificity and yield. Alternatively, chemical synthesis methods are scaled up using optimized reaction conditions and continuous flow reactors to enhance efficiency and reduce costs.
化学反应分析
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like nitric acid or potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Hydroxyl groups can undergo substitution reactions to form esters or ethers using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate, PCC, Dess-Martin periodinane.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Protecting Groups: Acetals, silyl ethers.
Glycosylation Reagents: Glycosyl donors (e.g., trichloroacetimidates), glycosyl acceptors, acidic catalysts (e.g., trifluoromethanesulfonic acid).
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Esters, ethers.
科学研究应用
Chemistry
This compound is used as a building block in the synthesis of complex carbohydrates and glycoconjugates. It serves as a model compound for studying carbohydrate chemistry and reaction mechanisms.
Biology
In biological research, this compound is used to study carbohydrate metabolism and enzyme specificity. It is also employed in the synthesis of oligosaccharides and glycans for glycomics research.
Medicine
The compound is investigated for its potential therapeutic applications, including as a precursor for drug synthesis and as a component in drug delivery systems. Its role in modulating glycosylation patterns is of particular interest in cancer and infectious disease research.
Industry
In the industrial sector, this compound is used in the production of biodegradable polymers and as a precursor for the synthesis of bio-based chemicals. It is also utilized in the food industry as a sweetener and texturizing agent.
作用机制
The compound exerts its effects primarily through interactions with enzymes and receptors involved in carbohydrate metabolism. Its multiple hydroxyl groups allow for extensive hydrogen bonding and specific recognition by glycosidases and glycosyltransferases. These interactions modulate enzymatic activity and influence metabolic pathways, such as glycolysis and gluconeogenesis.
相似化合物的比较
Similar Compounds
Glucose: A simple monosaccharide with a similar hexanal backbone but differing in the arrangement of hydroxyl groups.
Mannose: Another hexose sugar with a different stereochemistry at the C2 position.
Galactose: Similar to glucose but with a different configuration at the C4 position.
Uniqueness
The uniqueness of (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal lies in its specific stereochemistry and glycosidic linkage, which confer distinct chemical and biological properties. Its ability to form specific glycosidic bonds makes it a valuable intermediate in the synthesis of complex carbohydrates and glycoconjugates.
属性
IUPAC Name |
2,3,4,5-tetrahydroxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O10/c1-4-7(16)10(19)11(20)12(22-4)21-3-6(15)9(18)8(17)5(14)2-13/h2,4-12,14-20H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYCUQCIDSHOHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
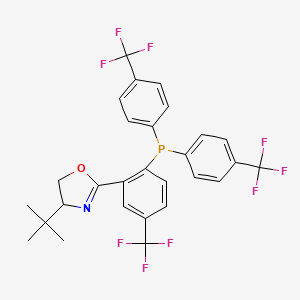
![8-(5-Methylhepta-1,3,5-trienyl)-3-oxa-7-azatetracyclo[5.4.0.02,4.09,11]undecan-1-ol](/img/structure/B13386626.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3,3-dimethylbutanoic acid](/img/structure/B13386633.png)
![2-[[2-[[2-(3,5-Difluorophenyl)-1-oxoethyl]amino]-1-oxopropyl]amino]-2-phenylacetic acid tert-butyl ester](/img/structure/B13386650.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid](/img/structure/B13386658.png)
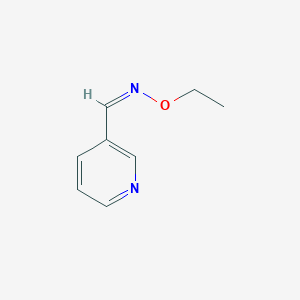

![5-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid](/img/structure/B13386677.png)
